4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of thiazolotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolotriazine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazolotriazine core through cyclization reactions, followed by functionalization to introduce the propoxyphenyl and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl acetate moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolotriazine core can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thiazolotriazine derivatives, such as:
- 4-[(E)-(2-(4-ETHOXYPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)METHYL]BENZOATE
- 4-[(E)-(2-(4-BUTOXYPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)METHYL]BENZOATE
- 4-[(E)-(2-(4-BROMOPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)METHYL]BENZOATE
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C25H23N3O6S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[4-[(E)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H23N3O6S/c1-4-11-33-18-8-5-16(6-9-18)12-19-23(30)26-25-28(27-19)24(31)22(35-25)14-17-7-10-20(34-15(2)29)21(13-17)32-3/h5-10,13-14H,4,11-12H2,1-3H3/b22-14+ |
InChI Key |
CRGXGHZJQUUELF-HYARGMPZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)SC3=NC2=O |
Origin of Product |
United States |
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